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Defensin, beta 107A

Cat. No.: B1577250
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Description

Overview of Host Defense Peptides and the Defensin (B1577277) Superfamily

Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are crucial components of the innate immune system found in a vast array of organisms, from plants to animals. nih.govwikipedia.orgwikipedia.org These small, typically cationic molecules provide a first line of defense against a wide spectrum of pathogens, including bacteria, fungi, and viruses. nih.govwikipedia.org Their functions extend beyond direct antimicrobial action to include immunomodulatory activities, such as influencing inflammation and signaling between the innate and adaptive immune systems. nih.govwikipedia.orgnih.govfrontiersin.org

Within the diverse world of HDPs, the defensin superfamily is a prominent and ancient group of cysteine-rich cationic proteins. nih.govwikipedia.org Defensins are characterized by their small size, typically 18-45 amino acids, and a highly conserved pattern of disulfide bonds that create a stable, folded structure. wikipedia.org This structural stability is crucial for their biological activity. wikipedia.org The defensin superfamily is broadly divided into two main branches based on their evolutionary origins and structural folds: the cis-defensins, found in invertebrates, plants, and fungi, and the trans-defensins, which include those found in vertebrates like humans. wikipedia.org

Classification and Fundamental Structural Characteristics of Beta-Defensins

Mammalian defensins are categorized into three subfamilies—alpha (α), beta (β), and theta (θ)—based on the specific arrangement of their disulfide bridges. nih.govwikipedia.org Humans express only alpha and beta-defensins. wikipedia.org Beta-defensins are distinguished by a characteristic pairing of their six cysteine residues (Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6). acs.org

Structurally, beta-defensins share a common three-dimensional fold, which includes a triple-stranded, antiparallel β-sheet. frontiersin.orgacs.orgphoenixbiotech.net Despite often having low sequence similarity, their tertiary structures are remarkably alike. frontiersin.org These peptides are cationic, a property that facilitates their interaction with the negatively charged membranes of microbes. wikipedia.org This interaction can lead to membrane disruption and subsequent pathogen death through various proposed mechanisms, such as the formation of pores or a "carpet-like" covering of the microbial surface. frontiersin.orgebi.ac.uk Beta-defensins are primarily produced by epithelial cells in various tissues, including the skin, respiratory tract, and urogenital tract, where they contribute to the resistance of these surfaces to microbial colonization. wikipedia.orgebi.ac.uk

Defensin, beta 107A (DEFB107A) is a protein-coding gene that produces a beta-defensin peptide. genecards.orgnih.gov It is also known by the aliases Beta-Defensin 107, BD-7, and DEFB-7. genecards.orgnih.gov The human DEFB107A gene is located on chromosome 8p23.1. nih.govsinobiological.com This region of the chromosome contains a duplicated beta-defensin cluster, resulting in two identical copies of the defensin, beta 107 gene: DEFB107A and DEFB107B. genecards.orgnih.govnih.gov DEFB107A represents the copy that is more centrally located on the chromosome. genecards.orgnih.govnih.gov

Historical Trajectories and Current Landscape of this compound Research

The discovery of defensins dates back to the 1980s, fundamentally changing the understanding of innate immunity. Plant defensins were first identified in 1990 in barley and wheat. wikipedia.org The broader classification of defensins, including the beta-defensin family, has since been established through extensive research into their structure and function across various species. nih.govwikipedia.org

Research specifically on this compound has benefited from advancements in genomics and proteomics. The gene for DEFB107A has been identified and sequenced, and its chromosomal location is well-documented. nih.govsinobiological.com Studies have indicated that DEFB107A possesses antibacterial activity. sinobiological.comuniprot.org Its expression has been noted to be specific to the testis. sinobiological.comproteinatlas.org

Current research continues to explore the precise biological roles of this compound. Investigations into the copy number variation of the beta-defensin gene cluster on chromosome 8, which includes DEFB107A, suggest its potential influence on the bacterial microbiota in the nasopharynx of children prone to otitis media. nih.gov The ongoing study of DEFB107A and its paralog, DEFB107B, contributes to a deeper understanding of the complexities of the human innate immune system and the specific contributions of individual defensin peptides.

Detailed Research Findings

Properties of this compound
PropertyFindingCitation
Gene NameDefensin Beta 107A genecards.org
Gene SymbolDEFB107A sinobiological.com
AliasesBD-7, DEFB-7, DEFB107 genecards.orgnih.gov
Chromosomal Location8p23.1 nih.govsinobiological.com
FunctionHas antibacterial activity. uniprot.org
Tissue SpecificitySpecifically expressed in the testis. sinobiological.comproteinatlas.org
General Characteristics of the Defensin Family
CharacteristicDescriptionCitation
TypeHost Defense Peptides (Antimicrobial Peptides) nih.govwikipedia.org
CompositionCysteine-rich, cationic proteins wikipedia.org
SizeTypically 18-45 amino acids wikipedia.org
StructureStable, folded structure with conserved disulfide bonds wikipedia.org
FunctionDirect antimicrobial activity and immunomodulatory roles nih.govwikipedia.org

Properties

bioactivity

Antimicrobial

sequence

AIHRALISKRMEGHCEAECLTFEVKIGGCRAELAPFCCKNRKKH

Origin of Product

United States

Genomic Organization and Evolutionary Biology of Defensin, Beta 107a

Gene Locus and Chromosomal Mapping of DEFB107A

The gene encoding Defensin (B1577277), beta 107A, DEFB107A, is located on the short (p) arm of human chromosome 8 at position 23.1. genecards.orgnih.govnih.govthejh.org This region, 8p23.1, is notable for containing a dense cluster of beta-defensin genes. genecards.orgnih.govnih.govplos.org

Genomic analysis reveals that the DEFB107 locus is duplicated, resulting in two identical copies of the gene: DEFB107A and DEFB107B. genecards.orgnih.gov These two genes are arranged in a tail-to-tail orientation, meaning their transcription proceeds in opposite directions away from a central point. DEFB107A is identified as the more centromeric of the two copies. nih.gov The presence of these duplicated genes is a key feature of the complex and variable nature of this chromosomal region. physiology.org

Genomic Locus Details for DEFB107A
Gene Symbol DEFB107A
Full Name Defensin Beta 107A
Chromosomal Location 8p23.1
Orientation Tail-to-tail with DEFB107B (Centromeric copy)
Reference Assembly (GRCh38.p14) Chromosome 8, NC_000008.11 (complement)

Copy Number Variation (CNV) of the DEFB107 Gene Cluster and Associated Loci

The beta-defensin gene cluster on chromosome 8p23.1, which includes DEFB107A, is a well-documented site of extensive copy number variation (CNV). plos.orgroyalsocietypublishing.orgfrontiersin.orgnih.gov This means that the number of copies of this entire gene cluster can vary significantly among individuals in the population, typically ranging from two to twelve diploid copies. plos.orgumt.edu.my The cluster, containing DEFB4, DEFB103, DEFB104, DEFB105, DEFB106, DEFB107, and SPAG11, often varies as a single block. nih.govplos.orgnih.govplos.orgresearchgate.net

Molecular Mechanisms Underlying DEFB107A CNV

Copy number variations are a type of structural variation in the genome. wikipedia.org The primary molecular mechanism thought to be responsible for the CNV observed in the beta-defensin cluster is non-allelic homologous recombination (NAHR). researchgate.netmdpi.com This region of chromosome 8p23.1 is characterized by the presence of large, highly similar blocks of DNA sequence known as segmental duplications or low-copy repeats (LCRs). researchgate.netmdpi.com These repeats, which include olfactory receptor gene clusters, can misalign during meiosis. researchgate.netmdpi.com An unequal crossing-over event between these misaligned homologous regions can then result in the duplication or deletion of the entire segment of DNA that lies between them, which includes the beta-defensin gene cluster. wikipedia.org The presence of a common polymorphic inversion in the 8p23.1 region can further increase the susceptibility to these NAHR-mediated rearrangements. mdpi.comoup.commednexus.org

Impact of CNV on DEFB107A Gene Expression and Phenotypic Variability

Gene copy number is often correlated with the level of gene expression, and the beta-defensin cluster is no exception. nih.govresearchgate.netoup.com Studies have shown a correlation between the copy number of the beta-defensin gene cluster and the mRNA expression levels of the genes within it. nih.govoup.com For instance, in cattle, the expression levels of four beta-defensin genes, including the ortholog to human DEFB103, were found to be correlated with their genomic copy numbers. royalsocietypublishing.orgresearchgate.net This gene dosage effect, where a higher number of gene copies leads to increased gene product, suggests that individuals with different copy numbers of the DEFB107A gene may exhibit significant phenotypic variability in their innate immune responses. royalsocietypublishing.orgresearchgate.netresearchgate.net

Methodological Approaches for DEFB107A CNV Analysis

Accurately determining the copy number of the beta-defensin cluster is challenging due to its complex and repetitive nature. Several methods have been developed and are commonly used for this purpose.

MethodDescription
Real-Time Quantitative PCR (qPCR) A widely used method that estimates copy number by comparing the amplification of the target gene (e.g., a gene within the defensin cluster) to a stable reference gene with a known copy number (typically two). nih.govplos.orgmdpi.com However, it can be sensitive to DNA quality, potentially leading to measurement biases. plos.org
Paralogue Ratio Test (PRT) This method co-amplifies the target gene within the variable region and a paralogous sequence (a related gene at a different, stable locus) using a single primer pair. The ratio of the two amplification products, often distinguished by size and measured by capillary electrophoresis, provides a more robust measure of copy number. nih.govplos.orgplos.orgclinexprheumatol.org Specific PRT assays, such as PRT107A, have been designed to target the region downstream of DEFB107.
Multiplex Ligation-dependent Probe Amplification (MLPA) MLPA uses a series of probes to simultaneously quantify the copy number of multiple target sequences in a single reaction. It is considered a highly accurate method for CNV analysis. plos.orgfrontiersin.org
Droplet Digital PCR (ddPCR) A newer technology that partitions the PCR reaction into thousands of nanoliter-sized droplets. By counting the number of droplets with positive amplification versus negative ones, ddPCR provides an absolute quantification of the target DNA, making it a highly precise method for CNV determination. royalsocietypublishing.organimal-reproduction.orgle.ac.uknih.govresearchgate.net
High-Throughput Sequencing (HTS) Read-depth based approaches analyze whole-genome sequencing data. The number of sequence reads that map to a specific genomic region is proportional to the copy number of that region. Specialized algorithms, like CNVrd2, have been developed to improve accuracy in complex regions like the beta-defensin cluster. frontiersin.org

Phylogenetic Analysis and Evolutionary Diversification of Beta-Defensins

The beta-defensin gene family is ancient, with evolutionary origins that can be traced back to a common ancestor of bilateral metazoans. nih.gov It is believed that vertebrate beta-defensins emerged from an ancestral "big defensin" gene found in invertebrates through processes like exon shuffling. nih.gov The family has since expanded and diversified through multiple rounds of gene duplication and subsequent positive selection, particularly in the regions encoding the mature, functional peptide. frontiersin.orgoup.comnih.gov This rapid evolution is thought to be driven by the constant pressure to recognize and combat a wide array of evolving pathogens.

Cross-Species Comparative Genomics of DEFB107A Orthologs and Paralogs

Comparative genomics across mammalian species reveals that beta-defensin genes are often organized in syntenic clusters, meaning the genes are found together in the same order on chromosomes of different species. physiology.orgphysiology.org This indicates that these gene clusters were present in a common ancestor before the divergence of these mammalian lineages. physiology.org

DEFB107A has a direct paralog in humans, DEFB107B, arising from a duplication event. genecards.orgnih.gov Orthologs of DEFB107 have been identified in other mammals, highlighting its evolutionary conservation. physiology.orgphysiology.org For example, the canine genome contains CBD107, and the murine genome has Defb13, which are orthologous to the human DEFB107 gene lineage. physiology.org The presence of these orthologs across primates, canines, and rodents signifies that the ancestral gene for this lineage existed before the last common ancestor of these groups. physiology.org However, the complexity and copy number variability of this region in the human genome have made precise annotation and cross-species comparison challenging. physiology.orgphysiology.org

Selected Orthologs and Paralogs of DEFB107A
Species Gene(s)
Human (Homo sapiens)DEFB107B (Paralog)
Mouse (Mus musculus)Defb13 (Ortholog)
Dog (Canis lupus familiaris)CBD107 (Ortholog)

Evolutionary Pressures and Adaptive Selection in Beta-Defensin Gene Families

The evolution of the beta-defensin gene family, including Defensin, beta 107A, is a dynamic process shaped by intense and varied evolutionary pressures. The primary driver behind their evolution is the constant arms race between the host's immune system and the rapidly evolving spectrum of pathogens in its environment. nih.gov This has led to a characteristic pattern of gene evolution defined by frequent gene duplication, loss, and diversification under positive selective pressure. nih.govneueve.com

Research indicates that vertebrate defensins likely evolved from a single β-defensin-like ancestral gene. osti.gov The expansion and diversification of this gene family have been propelled by successive rounds of gene duplication. neueve.comnih.gov This "birth and death" model of evolution, also seen in other immune system gene families like the Major Histocompatibility Complex (MHC), involves new genes being created by duplication, with some being maintained in the population for long periods while others are deleted or become non-functional pseudogenes. nih.gov This process results in significant variation in the number of β-defensin genes among different species, reflecting adaptation to species-specific microbial challenges. nih.gov For instance, the number of intact β-defensin genes ranges from just one in the western clawed frog to over 40 in cattle. nih.gov Comparative genomics between chickens and zebra finches, for example, revealed numerous gene duplication and loss events that occurred after the two species diverged evolutionarily. neueve.com

A key feature of beta-defensin evolution is the strong evidence of positive selection, also known as adaptive selection. This evolutionary pressure favors new variants, leading to the rapid divergence of gene sequences. Studies combining maximum-likelihood-based tests and other computational approaches have provided detailed insights into these selective forces. nih.govresearchgate.net Evidence suggests that strong positive selection occurred shortly after the duplication of these genes within an ancestral mammalian genome. nih.govresearchgate.net

This selection has not been uniform across the gene. The second exon, which encodes the mature, functionally active peptide, has been identified as a primary target of positive selection. nih.govnih.gov In contrast, the first exon, encoding the signal peptide, shows greater conservation. nih.gov This rapid divergence in the mature peptide region is thought to be crucial for generating functional diversity, allowing the host to counter a wide array of pathogens. nih.govnih.gov The selection often disproportionately favors non-synonymous substitutions that alter the charge of amino acid residues, which is significant for the peptide's antimicrobial and cell-signaling functions. nih.gov

In the primate lineage, the evolutionary story is more complex, with variable selective pressures observed. nih.govresearchgate.net There have been episodes of both strong purifying (negative) selection, which removes deleterious mutations, and, more rarely, positive selection since the divergence of primates. nih.govresearchgate.net This contrasts with the rodent lineage, where positive selection appears to have been more consistently active, leading to the emergence of novel, rodent-specific β-defensin gene clades. nih.govresearchgate.net This suggests that while the fundamental antimicrobial role is conserved, the specific functional roles of β-defensins have been fine-tuned differently across various mammalian lineages in response to distinct pathogenic pressures and potentially other biological roles, such as reproduction. nih.govphysiology.org

Research Findings on Beta-Defensin Evolution

FindingOrganism(s) StudiedKey ImplicationReference
The number of intact β-defensin genes varies significantly across species, from 1 in the western clawed frog to over 40 in cattle.VertebratesDemonstrates species-specific gene family expansion and contraction in response to unique environmental and pathogenic pressures. nih.gov
Positive selection has strongly acted on the second exon of β-defensin genes, which encodes the mature peptide.Primates, Rodents, MammalsHighlights that the functional region of the peptide is rapidly evolving to generate diversity against pathogens. nih.govnih.gov
Evolutionary history is marked by successive rounds of gene duplication followed by significant divergence.Primates, BirdsSupports the "birth and death" model of evolution for this gene family, creating a diverse cluster of paralogous genes. neueve.comnih.gov
Positive selection was particularly strong soon after gene duplication events in an ancestral mammalian genome.MammalsSuggests that new gene copies were rapidly adapted for novel functions. nih.govresearchgate.net
Primate lineages show variable selective pressures, with periods of both negative and positive selection.PrimatesIndicates a more complex evolutionary trajectory in primates compared to the more consistent positive selection seen in rodents. nih.govresearchgate.net
All vertebrate defensins likely evolved from a single β-defensin-like gene ancestor.Chicken, Mouse, HumanSuggests a common origin for this critical component of innate immunity, which later diversified extensively in different vertebrate lineages. osti.gov

Molecular Biology and Regulation of Defensin, Beta 107a Expression

Transcriptional and Post-Transcriptional Regulation of DEFB107A

The synthesis of Defensin (B1577277), beta 107A (DEFB107A) is primarily controlled at the level of gene transcription, the process of creating a messenger RNA (mRNA) copy from the DEFB107A gene. This process is initiated by the binding of specific proteins called transcription factors to the promoter region of the gene. Following transcription, post-transcriptional regulation can further modulate the amount of functional DEFB107A protein produced. wikipedia.orgfrontiersin.org This includes processes like alternative splicing, which can generate different protein variants from a single gene, and regulation of mRNA stability, which determines how long the mRNA molecule is available for translation into protein. wikipedia.orgfrontiersin.orgfrontiersin.org

Beta-defensins exhibit two main patterns of expression: constitutive and inducible. Constitutively expressed defensins, such as human beta-defensin 1 (hBD-1), are produced at a relatively constant low level in various epithelial tissues, serving as a first line of defense against microbial colonization. frontiersin.orgaai.org In contrast, inducible defensins, like human beta-defensin 2 (hBD-2) and hBD-3, are synthesized at low basal levels but are rapidly and strongly upregulated in response to specific stimuli, such as infection or inflammation. frontiersin.orgaai.org

While the expression pattern of DEFB107A is not as extensively characterized as some other beta-defensins, evidence suggests it is primarily inducible. Its expression can be triggered by various inflammatory and microbial signals, aligning it with the inducible group of beta-defensins that play a crucial role in the active response to threats. researchgate.net This inducible nature allows for a targeted and potent response precisely when and where it is needed, minimizing potential host tissue damage from continuous high-level expression.

Defensin Typical Expression Pattern Primary Function
hBD-1ConstitutiveSurveillance and maintenance of microbial balance. frontiersin.orgaai.org
hBD-2InducibleActive defense against invading pathogens. frontiersin.orgaai.org
hBD-3InducibleBroad-spectrum antimicrobial activity during infection. frontiersin.org
DEFB107APrimarily InducibleResponse to inflammatory and microbial stimuli. researchgate.net

The innate immune system recognizes invading microbes through conserved molecular structures known as Pathogen-Associated Molecular Patterns (PAMPs). These include components of bacterial cell walls like lipopolysaccharide (LPS) and peptidoglycans. frontiersin.orgnih.gov Similarly, the immune system can be activated by endogenous molecules released from stressed or damaged host cells, termed Damage-Associated Molecular Patterns (DAMPs). frontiersin.orgnih.govamegroups.org

The expression of DEFB107A is influenced by both PAMPs and DAMPs. researchgate.netfrontiersin.org Recognition of these molecules by host cells initiates signaling cascades that lead to the activation of transcription factors responsible for DEFB107A gene expression. frontiersin.orgresearchgate.net This mechanism ensures that DEFB107A is produced in response to both direct microbial threats and tissue injury, highlighting its dual role in host defense and wound healing processes. amegroups.orgspandidos-publications.com The recognition of PAMPs and DAMPs is a fundamental "danger signal" that alerts the innate immune system to a potential threat, triggering a defensive response that includes the production of antimicrobial peptides like DEFB107A. nih.govnih.gov

Pro-inflammatory cytokines are signaling molecules produced by immune cells that play a central role in orchestrating the inflammatory response. Key players in this process include Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor (TNF). mdpi.comfrontiersin.orgthermofisher.com These cytokines are produced in response to infection or tissue damage and act on various cell types to induce the expression of genes involved in inflammation and host defense. frontiersin.orgthermofisher.com

The induction of DEFB107A expression is significantly influenced by pro-inflammatory cytokines. Both IL-1β and TNF have been shown to upregulate the expression of various beta-defensins, and this regulatory mechanism is likely to extend to DEFB107A. aai.orgfrontiersin.org These cytokines bind to their respective receptors on the surface of epithelial cells, triggering intracellular signaling pathways that converge on the nucleus to activate the transcription of the DEFB107A gene. mdpi.comfrontiersin.org This cytokine-mediated induction of DEFB107A is a critical component of the inflammatory response, amplifying the antimicrobial shield at sites of infection or injury. biolifesas.org

Influence of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs) on DEFB107A Expression

Signal Transduction Pathways Governing DEFB107A Expression

The expression of the DEFB107A gene is controlled by a complex network of intracellular signaling pathways. pressbooks.pubnumberanalytics.com These pathways act as communication channels, relaying signals from the cell surface to the nucleus, ultimately leading to the activation of gene transcription. pressbooks.pubnumberanalytics.com The following sections explore the key signaling cascades involved in regulating DEFB107A expression.

Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing PAMPs. nih.gov The binding of a PAMP to its corresponding TLR initiates a signaling cascade that leads to the activation of various transcription factors, most notably Nuclear Factor-kappa B (NF-κB). mdpi.comnih.gov

The TLR-NF-κB signaling pathway is a major regulator of DEFB107A expression. researchgate.netfrontiersin.org Upon activation, TLRs recruit adaptor proteins that trigger a series of phosphorylation events, leading to the activation of the IκB kinase (IKK) complex. nih.govmdpi.com IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and bind to specific DNA sequences in the promoter region of target genes, including DEFB107A, thereby initiating their transcription. mdpi.comnih.govmdpi.com This pathway is a central hub for the induction of many inflammatory and antimicrobial genes. frontiersin.orgnih.gov

Component Function
Toll-Like Receptor (TLR)Recognizes PAMPs and initiates the signaling cascade. nih.gov
Adaptor ProteinsRecruit downstream signaling molecules upon TLR activation. mdpi.com
IκB kinase (IKK) complexPhosphorylates IκBα, marking it for degradation. nih.govmdpi.com
IκBαInhibits NF-κB by retaining it in the cytoplasm. nih.gov
Nuclear Factor-kappa B (NF-κB)Transcription factor that moves to the nucleus to activate gene expression. mdpi.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) pathways are a set of highly conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and stress responses. thermofisher.comqiagen.comfrontiersin.org In mammals, there are three major MAPK pathways: the extracellular signal-regulated kinase (ERK) pathway, the c-Jun N-terminal kinase (JNK) pathway, and the p38 MAPK pathway. thermofisher.comqiagen.com

The MAPK pathways play a significant role in the induction of DEFB107A expression. pressbooks.pub Stimulation of cells with PAMPs or pro-inflammatory cytokines activates these pathways, leading to the phosphorylation and activation of downstream transcription factors. mdpi.comnih.gov These transcription factors can then work in concert with NF-κB to drive the expression of DEFB107A. For example, the p38 and JNK pathways are often activated by cellular stress and inflammatory signals, while the ERK pathway is typically associated with growth factor signaling. qiagen.comfrontiersin.org The coordinated activation of both NF-κB and MAPK pathways ensures a robust and context-specific induction of DEFB107A in response to various threats. mdpi.com

Involvement of Toll-Like Receptor (TLR) and NF-κB Signaling Cascades

Epigenetic Modifications Influencing Beta-Defensin Gene Expression

The expression of beta-defensin genes is intricately regulated by epigenetic mechanisms, which modify gene activity without altering the underlying DNA sequence. These modifications primarily include DNA methylation and histone modifications, which play a crucial role in both constitutive and inducible defensin expression.

Key epigenetic modifications influencing beta-defensin expression include:

DNA Methylation: Hypermethylation of gene promoters is generally associated with reduced gene expression. Studies have shown that the promoters of human beta-defensin genes, such as DEFB1 and DEFB4, can be hypermethylated in certain cancer cells, leading to their downregulation. mdpi.com Conversely, treatment with DNA methyltransferase (DNMT) inhibitors can induce the expression of defensin genes in various cell types, including oral carcinoma and bovine mammary epithelial cells. mdpi.com In gingival epithelial cells, exposure to oral bacteria can lead to decreased expression of DNA methyltransferase 1 (DNMT1), which in turn can influence the expression of beta-defensins. researchgate.net

Histone Modifications: The acetylation and methylation of histone proteins are critical for regulating chromatin structure and gene accessibility. Histone deacetylases (HDACs) are enzymes that typically repress gene expression. Inhibition of HDACs has been shown to increase the expression of beta-defensin genes. For instance, HDAC1 has been identified as a key regulator of the constitutive expression of human beta-defensin 1 (DEFB1) in lung epithelial cells. nih.govcd-genomics.com The inhibition of class I HDACs leads to increased histone H3 acetylation and H3K4 trimethylation at the DEFB1 promoter, which are marks of transcriptional activation. cd-genomics.com A powerful synergy in inducing host defense peptides has been observed when combining HDAC inhibitors with DNA or histone methyltransferase inhibitors. mdpi.com

While these epigenetic mechanisms are known to be significant for the beta-defensin family, specific research detailing the epigenetic regulation of the Defensin, beta 107A (DEFB107A) gene is not extensively documented in the current scientific literature. However, the general principles of DNA methylation and histone modification that govern other beta-defensins are likely to be relevant to the regulation of DEFB107A as well.

Tissue-Specific and Cell-Type Specific Expression Profiles of DEFB107A

The expression of this compound (DEFB107A) exhibits a high degree of tissue and cell-type specificity, with a predominant localization in the male reproductive system.

Research findings indicate that DEFB107A is specifically and highly expressed in the testis and epididymis. core.ac.ukfigshare.comresearchgate.net Its expression in the epididymis is developmentally regulated, with studies showing upregulation from the newborn stage to young adulthood. This suggests a potential role for DEFB107A in sperm maturation and function, as well as in the innate immune defense of the male reproductive tract.

Beyond the male reproductive system, expression of DEFB107A has been detected in a variety of other tissues and cells, although generally at lower levels. Comprehensive gene expression databases have cataloged its presence in numerous anatomical locations.

Table 1: Expression Profile of this compound (DEFB107A) in Human Tissues and Cells

Tissue/Cell TypeExpression Level/NoteSource(s)
High Expression
TestisSpecifically expressed core.ac.ukfigshare.com
EpididymisTissue enriched researchgate.net
Male germ line stem cellHigh expression score (91.79) core.ac.uk
Primordial germ cell in gonadHigh expression score (69.09)
Moderate to Low Expression
MonocyteDetected
Prefrontal cortexDetected
EndometriumDetected
BloodDetected
AortaDetected
EsophagusDetected
Other
Nasopharyngeal/OropharyngealThe related gene DEFB107B was found to be downregulated during SARS-CoV-2 infection.

Biological Functions and Mechanistic Actions of Defensin, Beta 107a

Role in Innate Immunity and Host Defense Mechanisms

As a component of the innate immune system, DEFB107A contributes to the first line of defense against invading pathogens. genecards.orgnih.gov The primary functions of beta-defensins are twofold: direct elimination of microbes and signaling to the wider immune system to coordinate a robust defense. frontiersin.orgfrontiersin.org

Antimicrobial Mechanisms Against Diverse Pathogens

DEFB107A is recognized for its antibacterial activity. genecards.org The antimicrobial action of beta-defensins is typically broad-spectrum, targeting a range of bacteria, fungi, and some viruses. frontiersin.orgwikipedia.org This activity is largely attributed to their cationic (positively charged) nature, which facilitates an initial electrostatic attraction to the negatively charged surfaces of microbial cell membranes. wikipedia.orgfarmaciajournal.com

The primary mechanism by which beta-defensins, and antimicrobial peptides in general, exert their killing effect is through the physical disruption of the microbial cell membrane. reactome.orgfrontiersin.orgfrontiersin.org Two principal models describe this process: the "carpet" model and the "pore formation" model.

Carpet Model: In this model, defensin (B1577277) peptides accumulate on the surface of the microbial membrane, aligning parallel to it and forming a "carpet-like" layer. farmaciajournal.comresearchgate.netopenaccessjournals.com Once a critical concentration is reached, this peptide layer destabilizes the membrane's curvature and integrity, acting like a detergent to cause the formation of transient holes or micelles, leading to membrane disintegration and cell death. farmaciajournal.comopenaccessjournals.com

Pore Formation (Barrel-Stave Model): Alternatively, in the "barrel-stave" model, defensin peptides insert themselves perpendicularly into the lipid bilayer. frontiersin.orgwikipedia.orgresearchgate.net These peptides then aggregate to form transmembrane channels or pores. nih.govresearchgate.net The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which essential ions and nutrients can leak out of the cell, disrupting the electrochemical gradient and leading to cell lysis. frontiersin.orgnih.gov

While these models are well-established for the beta-defensin family, specific experimental studies detailing the precise membrane disruption mechanism of DEFB107A are not extensively documented. However, as a member of this family, it is presumed to operate through similar principles of membrane permeabilization. reactome.org

Beyond direct membrane disruption, some antimicrobial peptides can translocate across the microbial membrane without causing immediate lysis and interfere with vital intracellular processes. frontiersin.orgresearchgate.net These intracellular mechanisms can include the inhibition of nucleic acid (DNA and RNA) synthesis, protein synthesis, or the disruption of enzymatic activity and cell wall construction. frontiersin.org For some defensins, this can be the primary mode of action against certain pathogens. For example, human beta-defensin 3 has been shown to kill Candida albicans without causing membrane disruption, suggesting an intracellular targeting mechanism. oup.com Specific intracellular targets and metabolic interference pathways for Defensin, beta 107A have not yet been fully characterized.

Membrane Disruption Models: Carpet Model and Pore Formation

Immunomodulatory and Chemotactic Activities

In addition to direct antimicrobial action, DEFB107A functions as a signaling molecule that modulates both innate and adaptive immune responses. plos.orgfrontiersin.orgnih.gov Beta-defensins are considered endogenous "alarmins," molecules that alert the immune system to the presence of infection or tissue damage. frontiersin.org

A key immunomodulatory function of beta-defensins is their chemotactic activity—the ability to attract various immune cells to sites of microbial invasion or inflammation. frontiersin.orgstring-db.orgnih.gov This process is critical for amplifying the initial innate response and initiating a more specific adaptive response. Beta-defensins achieve this by binding to specific chemokine receptors on the surface of immune cells. frontiersin.orgresearchgate.net

Research on the beta-defensin family has demonstrated the recruitment of several key immune cell types:

Immature Dendritic Cells and Memory T-cells: Human beta-defensins are known to be potent chemoattractants for immature dendritic cells and memory T-cells, primarily through interaction with the C-C chemokine receptor 6 (CCR6). frontiersin.orgresearchgate.netthermofisher.com

Monocytes: Beta-defensins can also recruit monocytes by binding to the C-C chemokine receptor 2 (CCR2). frontiersin.orgroyalsocietypublishing.org

Functional database analysis suggests that DEFB107A is involved in T-cell chemotaxis and interacts with the CCR6 chemokine receptor, consistent with the known functions of its family members. string-db.org This recruitment helps concentrate the necessary immune cells at the site of infection to clear pathogens and manage inflammation.

Table 1: Immunomodulatory Activities of the Beta-Defensin Family This table summarizes the known chemotactic functions and cellular targets of beta-defensins, which are likely shared by this compound as a member of this family.

Immune Cell RecruitedReceptor(s)Consequence of RecruitmentSupporting Evidence (Family-level)
Immature Dendritic CellsCCR6Antigen presentation; bridging innate and adaptive immunity. thermofisher.com frontiersin.orgnih.govresearchgate.net
Memory T-cellsCCR6Mounting a rapid and effective adaptive immune response. frontiersin.orgresearchgate.netthermofisher.com
Monocytes/MacrophagesCCR2Phagocytosis of pathogens; release of cytokines. frontiersin.orgroyalsocietypublishing.orgresearchgate.net
NeutrophilsUnidentified ReceptorsPhagocytosis and destruction of pathogens. frontiersin.org

By recruiting and activating key immune cells, this compound plays a role in the subsequent activation and shaping of the adaptive immune response. nih.govscispace.comresearchgate.net The recruitment and maturation of dendritic cells are particularly crucial, as these cells are the most potent antigen-presenting cells (APCs) responsible for initiating T-cell responses. nih.govthermofisher.com

Once activated by defensins and microbial products, dendritic cells process antigens from the pathogens and migrate to lymph nodes. thermofisher.com There, they present these antigens to naive T-cells, leading to their activation, proliferation, and differentiation into effector T-cells, such as helper T-cells and cytotoxic T-lymphocytes, which are tailored to eliminate the specific pathogen. thermofisher.comnih.gov This function positions beta-defensins, including DEFB107A, as a critical link that ensures the innate detection of a threat is efficiently translated into a powerful and specific adaptive immune attack. frontiersin.orgfrontiersin.org

Recruitment of Immune Cells to Sites of Infection or Inflammation

Non-Immunological Functions and Broader Physiological Implications of this compound

Beyond its established role in the innate immune system, this compound (DEFB107A) is implicated in a range of non-immunological functions that are crucial for maintaining physiological balance. These functions include contributing to the structural and functional integrity of epithelial barriers and participating in complex processes such as wound healing and organismal development. While much of the understanding is derived from studies on the broader beta-defensin family, specific evidence points to the involvement of DEFB107A in these vital activities.

Contributions to Epithelial Barrier Integrity and Tissue Homeostasis

The beta-defensin family of peptides are well-recognized as key contributors to the health and integrity of epithelial surfaces. nih.gov These peptides are produced by epithelial cells in various tissues, where they form a crucial part of the chemical barrier against microbial colonization. nih.gov The structural integrity of epithelial layers is fundamental for tissue homeostasis, acting as the primary physical barrier that separates the internal environment from the external world. db-thueringen.deonsiteadvancedcare.com

Human beta-defensins (hBDs) are secreted by epithelial cells, such as those in the oral cavity and the respiratory tract, to suppress microbial overgrowth and maintain a healthy balance. db-thueringen.descbt.com This function is integral to preventing the disruption of the epithelial barrier by pathogens. db-thueringen.de For instance, some beta-defensins are known to preserve epithelial integrity by influencing the expression of cell-adhesion molecules like E-cadherin. While not yet demonstrated specifically for DEFB107A, this is a known function of other family members like beta-defensin 2.

Though direct functional studies on DEFB107A's role in barrier integrity are limited, its expression patterns provide significant clues. DEFB107A is expressed in epithelial cells, with notable expression in the testis. genecards.orgproteinatlas.org The presence of defensins in such tissues is critical for maintaining a stable and protected environment, a key aspect of tissue homeostasis. scilifelab.se Tissue homeostasis relies on a complex interplay of cellular defense, repair mechanisms, and the maintenance of structural integrity, all areas where beta-defensins are known to contribute. scilifelab.se

Tissue and Cell Line Expression of DEFB107A
Tissue/Cell TypeExpression LevelSource
TestisHigh genecards.orgproteinatlas.org
Lung Carcinoma Epithelial Cells (A549)Detected genecards.org
Foreskin FibroblastDetected genecards.org
PancreasDetected genecards.org
BrainDetected genecards.org
Breast EpitheliumDetected genecards.org
Caco-2 (Colon Carcinoma)Detected genecards.org

Potential Involvement in Wound Healing and Developmental Processes

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. rch.org.au Defensins, including beta-defensins, are found at sites of tissue injury and are considered multifaceted modulators of the healing process. ebi.ac.uk They contribute to healing not only by preventing infection but also by stimulating the migration and proliferation of key cell types like keratinocytes and fibroblasts, which are essential for closing the wound and regenerating tissue. db-thueringen.de For example, human beta-defensin 3 (hBD-3) has been shown to accelerate wound healing by promoting angiogenesis (the formation of new blood vessels) and activating fibroblasts.

While direct experimental evidence detailing the specific role of DEFB107A in wound healing is not yet available, the established functions of the beta-defensin family strongly suggest its potential involvement. frontiersin.org The presence of beta-defensins during skin inflammation and healing underscores their importance in tissue repair. ebi.ac.uk

Evidence for the role of DEFB107A in developmental processes is more direct. The gene is part of a cluster that has undergone significant evolutionary diversification, suggesting its involvement in a variety of biological functions, including development. ebi.ac.uk Gene expression studies have confirmed the presence of DEFB107A transcripts in human fetal tissues, specifically between the 10th and 20th weeks of gestation, indicating a role during embryonic development. nih.gov Furthermore, research on the human epididymis has shown that the expression of DEFB107A changes throughout postnatal development, from the newborn stage to adulthood and into old age. This points to a specific role in the maturation and lifelong function of the male reproductive system.

Developmental Expression of DEFB107A
Developmental StageTissueFindingSource
Fetal (10-20 weeks gestation)Various fetal tissuesRNA transcripts detected nih.gov
Postnatal (Newborn vs. Adult)EpididymisDifferential expression observed

Research Methodologies and Experimental Models in Defensin, Beta 107a Studies

In Vitro Cellular Models for Expression and Functional Analysis

In vitro models are fundamental for dissecting the specific cellular and molecular functions of DEFB107A. These models allow for controlled experiments to study its expression patterns and biological activities.

Utilization of Primary Cell Cultures and Established Cell Lines

The investigation of DEFB107A often involves both primary cell cultures and established cell lines to model different physiological and pathological conditions. slideshare.netnih.govnih.gov Primary cultures, derived directly from tissues, offer a model that closely mirrors the in vivo environment, preserving the natural characteristics and intercellular interactions of cells. nih.gov These are invaluable for studying the direct response of native cells to stimuli or pathogens. For instance, primary epithelial cells are used to study the expression and secretion of β-defensins in response to microbial challenges. nih.gov

Established cell lines, on the other hand, provide a consistent and reproducible system for high-throughput screening and detailed mechanistic studies. slideshare.net Cell lines like the human lung epithelial cell line A549 have been instrumental in studying the induction of β-defensins. nih.gov While primary cells have a finite lifespan, established cell lines can be cultured for extended periods, facilitating long-term experiments. nih.gov

Table 1: Comparison of Primary Cell Cultures and Established Cell Lines in DEFB107A Research

Feature Primary Cell Cultures Established Cell Lines
Source Directly from tissue nih.gov Subcultured primary cells that have become immortalized slideshare.net
Lifespan Finite nih.gov Indefinite slideshare.net
Relevance High physiological relevance, reflects in vivo state nih.gov May have genetic and phenotypic alterations over time
Reproducibility Can be variable between donors High reproducibility

| Applications | Studying native cellular responses, personalized medicine research nih.gov | High-throughput screening, mechanistic studies, gene function analysis slideshare.net |

Assays for Antimicrobial Efficacy and Immunomodulatory Effects

A primary function of DEFB107A is its antimicrobial activity. genecards.org Various assays are employed to quantify this efficacy. Antimicrobial effectiveness testing (AET), also known as preservative efficacy testing (PET), is a standard method used to determine a substance's ability to inhibit or kill microorganisms. qlaboratories.com These assays typically involve challenging the defensin (B1577277) against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative), fungi, and sometimes viruses. qlaboratories.comwikipedia.org The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) are common endpoints determined in these assays to measure the peptide's potency. plos.org

Beyond direct antimicrobial action, β-defensins, including likely DEFB107A, possess immunomodulatory capabilities. nih.govplos.org Assays to investigate these effects include chemotaxis assays, which measure the ability of the defensin to attract immune cells like monocytes, macrophages, and dendritic cells. nih.govplos.org Furthermore, enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the release of cytokines and chemokines from immune or epithelial cells upon stimulation with the defensin, providing insight into its role in orchestrating the immune response. nih.gov

In Vivo Animal Models for Investigating DEFB107A Functionality

To understand the physiological and pathological roles of DEFB107A in a whole organism, researchers utilize various in vivo animal models. nih.govnih.gov These models are crucial for studying complex interactions that cannot be fully replicated in vitro.

Application of Transgenic and Gene Knockout Animal Models

Genetically engineered mouse models, such as transgenic and gene knockout mice, are powerful tools in DEFB107A research. urology.or.krnih.govnih.gov Transgenic models involve the insertion of a foreign gene, allowing for the overexpression of DEFB107A or the expression of a tagged version for tracking purposes. urology.or.kr This can help elucidate the consequences of elevated defensin levels.

Conversely, gene knockout models are created by deleting the gene encoding for DEFB107A. urology.or.krnih.gov By observing the phenotype of these knockout animals, particularly their susceptibility to infections or their inflammatory responses, researchers can infer the essential functions of the defensin. nih.gov Conditional knockout models offer an even more refined approach, allowing for the deletion of the gene in specific tissues or at particular developmental stages. curefa.org

Disease-Specific Animal Models (e.g., infection models, inflammatory models) for Mechanistic Insights

Disease-specific animal models are employed to investigate the role of DEFB107A in various pathological conditions. nih.gov

Infection Models: To study the role of DEFB107A in host defense, animals can be challenged with specific pathogens. For example, mouse models of bacterial pneumonia or gastrointestinal infections can be used to assess how the presence or absence of DEFB107A affects bacterial clearance, host survival, and the inflammatory response. nih.govfrontiersin.org Models using pathogens like Klebsiella pneumoniae or Citrobacter rodentium are well-established for studying mucosal infections. frontiersin.orgresearchgate.net

Inflammatory Models: Animal models of inflammatory diseases, such as inflammatory bowel disease (IBD) or asthma, are used to explore the immunomodulatory functions of DEFB107A. nih.govresearchgate.netnih.gov For instance, inducing colitis in mice can reveal whether DEFB107A contributes to the inflammatory process or aids in its resolution. researchgate.net Similarly, models of allergic airway inflammation can elucidate the defensin's role in respiratory diseases. nih.gov These models help to understand how DEFB107A influences the complex interplay of immune cells and inflammatory mediators in a disease context. nih.gov

Advanced Molecular and Genomic Techniques

A variety of advanced molecular and genomic techniques are essential for the in-depth study of DEFB107A at the gene and protein level. nih.gov

Gene Expression Analysis: Techniques like real-time quantitative polymerase chain reaction (RT-qPCR) are used to measure the levels of DEFB107A mRNA in different tissues and cells under various conditions, such as during infection or inflammation. nih.gov This provides insights into the regulation of its expression.

Genomic Analysis: Given that β-defensin genes are often located in copy number variable regions of the genome, methods like paralogue ratio tests (PRT) and multiplex ligation-dependent probe amplification (MLPA) are used to determine the copy number of the DEFB107A gene in individuals. plos.orgplos.orgnih.gov This is crucial for investigating potential associations between gene copy number and disease susceptibility. plos.orgplos.org Whole genome sequencing (WGS) offers a comprehensive approach to identify variations in the DEFB107A gene and surrounding regions. europa.eu

Protein Detection and Quantification: Western blotting and immunohistochemistry are used to detect the presence and localization of the DEFB107A protein in tissues and cells. Mass spectrometry can be used for precise characterization of the mature peptide. researchgate.net

Functional Genomics: High-throughput sequencing technologies can be used to analyze the broader transcriptional changes that occur in cells in response to DEFB107A, helping to uncover the pathways it regulates. nih.govwellcomeconnectingscience.org

Table 2: Compound Names Mentioned

Compound Name
Defensin, beta 107A
l-isoleucine
d-isoleucine
Ampicillin
Gentamicin
Trimethoprim

Quantitative Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq)

Understanding when and where the DEFB107A gene is expressed is fundamental to elucidating its role in health and disease. Quantitative gene expression profiling methods provide sensitive and specific measurements of transcript abundance.

Quantitative Real-Time PCR (qRT-PCR)

Quantitative real-time PCR is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels. springermedizin.de It works by reverse transcribing RNA into complementary DNA (cDNA), which is then amplified in a polymerase chain reaction. researchgate.net The amplification process is monitored in real-time using fluorescent dyes, such as SYBR Green, or sequence-specific probes. scielo.br The cycle at which fluorescence crosses a threshold (the threshold cycle or Ct) is inversely proportional to the amount of target transcript present in the initial sample. gene-quantification.de

For DEFB107A, qRT-PCR would be employed to:

Validate findings from broader transcriptomic analyses like RNA-Seq.

Compare DEFB107A expression levels across different tissues or cell types.

Assess changes in DEFB107A expression in response to specific stimuli, such as bacterial or viral components.

The process requires carefully designed primers specific to the DEFB107A gene and the use of stable reference or "housekeeping" genes for normalization to ensure accurate comparisons. scielo.br

RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing approach that provides a comprehensive and unbiased profile of the entire transcriptome. stanford.edu This technology can precisely quantify the expression levels of thousands of genes simultaneously, including DEFB107A. nih.gov The methodology involves isolating RNA, converting it to a library of cDNA fragments, and sequencing them on a next-generation platform. The resulting sequence reads are then aligned to a reference genome to identify and quantify the transcripts. nih.gov

RNA-Seq data from various human tissues, available through databases like The Human Protein Atlas and Bgee, show that DEFB107A has a specific expression pattern. bgee.orgproteinatlas.org It is most prominently expressed in the testis, particularly in male germ line stem cells and primordial germ cells. bgee.org Lower levels of expression are detected in various other tissues, including the endometrium, monocyte, and prefrontal cortex. bgee.org

Table 1: RNA-Seq Expression Data for DEFB107A in Select Human Tissues

Tissue/Cell TypeExpression Score (Bgee) bgee.orgDescription
Male Germ Line Stem Cell91.79High and specific expression.
Primordial Germ Cell69.09High and specific expression.
Monocyte29.76Moderate expression.
Prefrontal Cortex29.54Moderate expression.
Endometrium27.80Moderate expression.
Blood26.40Low expression.
Aorta20.31Very low expression.
Esophagus20.27Very low expression.
Expression scores are based on rank and normalized to a scale of 0-100. Higher scores indicate higher relative expression.

Proteomic Approaches for Peptide Identification and Characterization

While gene expression data are informative, directly identifying and characterizing the DEFB107A peptide is crucial to confirm its production and activity. Proteomics, the large-scale study of proteins, offers powerful tools for this purpose. nih.gov

The primary method for identifying peptides like defensins in complex biological samples (e.g., cell culture supernatants, tissue extracts, or bodily fluids) is mass spectrometry (MS). nih.govmdpi.com The general workflow involves:

Sample Preparation and Separation: The sample is often first subjected to separation techniques like high-performance liquid chromatography (HPLC) to reduce its complexity. mdpi.com

Ionization: The separated peptides are ionized, commonly using methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI). mdpi.com

Mass Analysis: A mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio of the ionized peptides, generating a mass spectrum. nih.gov

Peptide Identification: The resulting peptide mass "fingerprint" can be matched against protein databases to identify the protein of origin. For definitive identification, tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence. mdpi.com

Targeted proteomics methods, such as Selected Reaction Monitoring (SRM), have been developed for the relative and absolute quantification of specific beta-defensins and offer a cost-effective and rapid analysis approach. nih.gov These techniques would be instrumental in determining the concentration of the mature DEFB107A peptide, identifying potential post-translational modifications, and confirming its secretion from cells. nih.govnih.gov

Table 2: Proteomic Techniques for this compound Analysis

TechniqueAbbreviationPurpose in DEFB107A Research
High-Performance Liquid ChromatographyHPLCSeparates DEFB107A from other peptides in a complex biological sample before MS analysis. mdpi.com
Mass SpectrometryMSDetermines the precise molecular weight of the DEFB107A peptide. nih.gov
Tandem Mass SpectrometryMS/MSFragments the peptide to determine its exact amino acid sequence, confirming its identity. mdpi.com
Selected Reaction MonitoringSRMProvides highly specific and sensitive quantification of the DEFB107A peptide in various samples. nih.gov

Gene Editing Technologies (e.g., CRISPR/Cas9) for Functional Dissection

To understand the precise biological function of DEFB107A, researchers can utilize gene-editing technologies to manipulate its expression in cellular or animal models. dzne.de The most prominent of these is the CRISPR/Cas9 system. xiahepublishing.com

The CRISPR/Cas9 system is a powerful tool that allows for precise editing of an organism's genome. mdpi.com It consists of two main components:

Cas9 Nuclease: An enzyme that acts like molecular scissors to cut DNA.

Guide RNA (gRNA): A short RNA sequence designed to match the target DNA sequence, in this case, a region of the DEFB107A gene.

By introducing the Cas9 protein and a specific gRNA into a cell, the system can be directed to create a double-strand break at the DEFB107A locus. mdpi.com The cell's natural DNA repair mechanisms can then be exploited. This can lead to the introduction of small insertions or deletions that disrupt and "knock out" the gene, preventing the production of the DEFB107A peptide. chikd.org

This knockout approach allows for the direct functional dissection of the peptide. For example, researchers could create a DEFB107A-knockout cell line and compare its response to microbial challenges against an unedited (wild-type) cell line. Any observed differences in antimicrobial activity or immune signaling would be directly attributable to the absence of DEFB107A. frontiersin.org This technology provides a definitive method for moving from correlational observations (gene expression) to causal functional understanding. nih.gov

Table 3: Hypothetical Experimental Design Using CRISPR/Cas9 for DEFB107A Functional Analysis

Experimental StepMethodologyExpected Outcome
1. Design and Synthesis Design gRNAs targeting exons of the DEFB107A gene.gRNAs specific to DEFB107A are created for use in cells.
2. Transfection Introduce Cas9 nuclease and the designed gRNAs into a relevant cell line (e.g., epithelial cells).The CRISPR/Cas9 system is delivered into the target cells.
3. Gene Knockout The Cas9 protein, guided by the gRNA, cuts the DEFB107A gene. Inaccurate repair by the cell leads to a non-functional gene.A cell population lacking a functional DEFB107A gene is generated.
4. Validation Use PCR and DNA sequencing to confirm the mutation. Use qRT-PCR and Mass Spectrometry to confirm the absence of DEFB107A mRNA and peptide.Verification that the gene knockout was successful and complete.
5. Functional Assays Expose both knockout and wild-type cells to bacteria or viruses and measure outcomes like pathogen survival or inflammatory cytokine release.Determine if the absence of DEFB107A alters the cell's ability to control infection or signal to other immune cells. frontiersin.org

Defensin, Beta 107a in Pathophysiological Contexts: Mechanistic Insights

Role of Aberrant DEFB107A Expression in Inflammatory Conditions

Aberrant expression of defensins, including DEFB107A, is increasingly linked to susceptibility to inflammatory disorders. genecards.orgplos.org Chronic inflammation is a long-term inflammatory process that can last for months or even years. nih.gov While alpha-defensins have been more extensively studied and are known to be elevated in chronic inflammatory conditions like Crohn's disease and psoriasis, the specific role of DEFB107A is an area of ongoing investigation. wikipedia.org

The genetic locus on chromosome 8p23.1, which contains a cluster of beta-defensin genes including DEFB107A, exhibits copy number variation (CNV). plos.orgplos.org This variation has been associated with several inflammatory diseases. plos.orgplos.org For instance, increased CNV of this beta-defensin cluster is associated with psoriasis, while reduced CNV has been linked to Crohn's disease. plos.orgplos.orgnih.gov This suggests that the gene dosage of DEFB107A and its neighboring defensin (B1577277) genes can influence an individual's predisposition to certain inflammatory conditions. The dysregulation of these peptides can disrupt the delicate balance of the immune response, contributing to the pathology of chronic inflammatory diseases. nih.gov

Inflammatory ConditionAssociation with Beta-Defensin Gene Cluster (including DEFB107A)Source
PsoriasisIncreased copy number variation plos.org, plos.org, nih.gov
Crohn's DiseaseReduced copy number variation plos.org, plos.org
Atopic DermatitisReduced expression compared to psoriasis nih.gov
Inflammatory Bowel DiseaseAltered expression frontiersin.org

DEFB107A Modulation in the Context of Infectious Diseases

As an antimicrobial peptide, DEFB107A plays a direct role in the body's defense against invading pathogens. genecards.orgthermofisher.com Its expression and function can be significantly modulated during the course of an infectious disease.

Viral Infections (e.g., SARS-CoV-2 effects on DEFB107B and implications for DEFB107A)

The role of beta-defensins in viral infections is complex. While they can exhibit direct antiviral activity, viruses have also evolved mechanisms to evade or even suppress defensin expression. medrxiv.org For instance, a study on SARS-CoV-2 infection revealed a significant downregulation of several beta-defensin genes, including DEFB107B, a paralog of DEFB107A. genecards.orgmedrxiv.org This downregulation suggests that the innate immunity provided by these defensins may be compromised during SARS-CoV-2 infection, potentially contributing to disease progression. medrxiv.org The suppression of defensins could also lead to an increased susceptibility to secondary bacterial infections. medrxiv.org

Given the high similarity and shared locus of DEFB107A and DEFB107B, it is plausible that DEFB107A expression is similarly affected during SARS-CoV-2 and other viral infections. genecards.orgmedrxiv.org Another study on influenza A virus (IAV) showed a significant downregulation of the DEFB1 gene in human bronchial epithelial cells upon infection. nih.gov This highlights a potential common strategy employed by respiratory viruses to weaken the host's first line of defense.

Interactions with Bacterial and Fungal Pathogens

DEFB107A is known to possess antibacterial activity. genecards.orgthermofisher.com Its expression can be induced by bacterial components, contributing to the clearance of bacterial infections. biogps.org However, the effectiveness of this response can be influenced by the specific pathogen and the host's genetic makeup.

Studies have shown that defensin expression levels in the blood may have diagnostic value in distinguishing between bacterial and viral infections. frontiersin.orgfrontiersin.org One study found that DEFB107A was significantly highly expressed in the blood of patients with bacterial pneumonia compared to those with viral pneumonia. frontiersin.orgfrontiersin.org This suggests a specific role for DEFB107A in the host response to bacterial lung infections.

The interaction with fungal pathogens is less characterized for DEFB107A specifically. However, defensins as a class are recognized as a first line of defense against fungal infections. medrxiv.org The landscape of fungal infections is evolving, with new pathogens and resistance patterns emerging, underscoring the importance of understanding the role of innate immune components like defensins. nih.govcdc.gov

Interplay Between DEFB107A and Host Microbiota Dynamics

The host microbiota, the vast community of microorganisms residing in and on our bodies, plays a critical role in health and disease. frontiersin.org Defensins are key regulators of the microbiota, helping to maintain a balanced and beneficial microbial community. researchgate.net They can shape the composition of the microbiota by selectively targeting certain microbes. researchgate.net

Dysregulation of defensin production can negatively impact the microbial balance at various body sites. researchgate.net For example, low copy numbers of beta-defensin genes, including DEFB107A, have been linked to changes in the nasopharyngeal microbiota, potentially allowing for the overgrowth of pathogenic bacteria that contribute to conditions like otitis media (middle ear infection). plos.orgplos.orgresearchgate.net This highlights the intricate relationship between host genetics (defensin copy number), the microbiota, and susceptibility to certain diseases. Probiotics, which are beneficial microorganisms, can help restore the composition of the gut microbiota and improve host immunity. mdpi.com

Mechanistic Contributions to Disease Progression and Resolution

The modulation of DEFB107A expression has direct consequences for disease progression and resolution. A compromised innate immune response due to insufficient or suppressed DEFB107A can lead to increased susceptibility to infections and more severe disease outcomes. medrxiv.org

The downregulation of defensin genes, as seen in SARS-CoV-2 infections, can impair the body's ability to control the initial infection and may facilitate secondary bacterial infections, a common complication in viral respiratory illnesses. medrxiv.org This dysregulation of the innate immune system is a key factor in the progression of the disease. medrxiv.org

Conversely, an appropriate and robust defensin response is crucial for the resolution of infections and the restoration of tissue homeostasis. Beyond their direct antimicrobial activity, beta-defensins can also modulate the adaptive immune response and participate in wound healing processes. nih.govfrontiersin.org Therefore, the proper regulation of DEFB107A is essential for both combating pathogens and facilitating recovery.

Research FindingImplication for DiseaseSource
Downregulation of DEFB107B in SARS-CoV-2 infectionCompromised innate immunity, potential for disease progression medrxiv.org
High expression of DEFB107A in bacterial pneumoniaPotential diagnostic marker and role in antibacterial response frontiersin.org, frontiersin.org
Low beta-defensin gene copy number and altered nasopharyngeal microbiotaIncreased susceptibility to otitis media researchgate.net, plos.org, plos.org

Future Research Directions and Unanswered Questions Pertaining to Defensin, Beta 107a

Elucidation of Precise Molecular Signaling Cascades Specific to DEFB107A

A significant gap in our knowledge is the precise molecular signaling pathways that DEFB107A activates. Signal transduction is the process by which a signal is transmitted through a cell, leading to a series of molecular events and ultimately a specific cellular response. wikipedia.orgebi.ac.uk This process begins with a ligand, or first messenger, binding to a receptor, which then activates intracellular proteins and second messengers to propagate the signal. wikipedia.org

Future research must focus on identifying the specific cell surface receptors to which DEFB107A binds. Determining these receptors is the first step in mapping the downstream signaling cascade. Key questions to be answered include:

What are the primary receptors for DEFB107A on different cell types, such as immune cells and epithelial cells?

Upon receptor binding, which second messenger systems (e.g., cAMP, IP3/DAG) are activated?

Which key protein kinases and transcription factors are involved in the DEFB107A-initiated signaling pathway? genecards.org

Answering these questions will provide a mechanistic understanding of how DEFB107A exerts its diverse effects.

Table 1: Key Research Questions for DEFB107A Signaling

Research Question Potential Methodologies Expected Outcome
Identification of DEFB107A receptors Affinity chromatography, yeast two-hybrid screening, co-immunoprecipitation Pinpointing specific binding partners on cell surfaces.
Characterization of downstream pathways Kinase assays, reporter gene assays, phosphoproteomics Mapping the intracellular signaling cascade.

Comprehensive Functional Characterization of DEFB107A Beyond Direct Antimicrobial Activities

The functions of beta-defensins extend beyond their direct antimicrobial properties. researchgate.net They are known to be involved in immunomodulation, the process of modifying the immune response. nih.govmdpi.com This can involve recruiting immune cells to sites of infection or injury and influencing their activity. mdpi.com

Future studies should systematically investigate the non-antimicrobial functions of DEFB107A. This includes its role in:

Wound Healing: Examining the influence of DEFB107A on the proliferation and migration of keratinocytes and fibroblasts, key cells in the wound repair process. nih.gov

Immunomodulation: Characterizing the chemoattractant properties of DEFB107A for various immune cells, such as T-cells, neutrophils, and macrophages. mdpi.comfrontiersin.org Understanding how DEFB107A modulates the production of cytokines and other inflammatory mediators is also crucial. frontiersin.org

Sperm Function: Given that some beta-defensins are essential for sperm activation and male fertility in mice, the role of DEFB107A in human sperm function warrants investigation. nih.gov

A deeper understanding of these pleiotropic effects could open new avenues for therapeutic applications in tissue repair and inflammatory disorders.

Development and Refinement of Advanced In Vitro and In Vivo Models for DEFB107A Research

To accurately study the complex functions of DEFB107A, sophisticated research models are necessary. polyplus-sartorius.com

In Vitro Models: Traditional 2D cell cultures have limitations in mimicking the complex in vivo environment. frontiersin.org The development of advanced 3D cell culture models, such as organoids and spheroids, will be crucial. frontiersin.orgnih.govchu-montpellier.frsartorius.com These models better replicate the structure and function of tissues, providing a more physiologically relevant system to study DEFB107A's interactions with cells. frontiersin.orgnih.govcorning.com Organoids, which are self-organizing 3D structures grown from stem cells, are particularly promising for modeling organ-specific responses to DEFB107A. nih.govmdpi.com

In Vivo Models: Animal models, primarily mice and rats, are essential for validating in vitro findings and understanding the systemic effects of DEFB107A. polyplus-sartorius.combiobide.comharvard.edu The development of humanized mouse models, where human genes or cells are introduced into the animal, could provide more accurate insights into the function of human DEFB107A. mdpi.com

Table 2: Advanced Models for DEFB107A Research

Model Type Description Application in DEFB107A Research
3D Organoids Self-organizing 3D cultures derived from stem cells that mimic organ structure and function. nih.govcorning.com Studying tissue-specific responses to DEFB107A and its role in development and disease. corning.com
Spheroids Simpler 3D aggregates of cells that can recreate aspects of the tumor microenvironment. nih.gov Investigating the anti-cancer potential of DEFB107A and its interactions with tumor cells.

| Humanized Mice | Mice engrafted with human genes, cells, or tissues. | Evaluating the in vivo efficacy and immunomodulatory effects of human DEFB107A. |

Investigation of DEFB107A Interactions with Other Host Defense Molecules and Pathways

The innate immune system is a complex network of interacting molecules and pathways. DEFB107A does not function in isolation but likely interacts with other host defense molecules, such as other defensins, cathelicidins, and components of the complement system. monarchinitiative.orgfrontiersin.org

Future research should focus on:

Synergistic and Antagonistic Effects: Investigating whether DEFB107A acts synergistically or antagonistically with other antimicrobial peptides to enhance or inhibit their activity. frontiersin.orgosti.gov

Crosstalk with Signaling Pathways: Exploring the crosstalk between DEFB107A-induced signaling and other major immune signaling pathways, such as those initiated by Toll-like receptors (TLRs).

Interaction with the Microbiome: Understanding how DEFB107A influences the composition and function of the host microbiome at various body sites.

Unraveling these complex interactions will provide a more holistic view of DEFB107A's role in host defense and its potential as a therapeutic agent.

Q & A

Q. What is the genomic organization of DEFB107A, and how does its duplication impact functional studies?

DEFB107A is part of the beta-defensin cluster on chromosome 8p23, which underwent duplication to produce paralogs DEFB107A and DEFB107B in tail-to-tail orientation . This duplication complicates functional studies due to sequence similarity; researchers must design locus-specific primers or use long-read sequencing to distinguish between the two paralogs. For example, targeting unique flanking regions or single-nucleotide polymorphisms (SNPs) can isolate DEFB107A-specific transcripts .

Q. In which tissues is DEFB107A predominantly expressed, and what is its baseline expression level?

DEFB107A shows tissue-specific expression, with low mRNA levels in the epididymis (139.1 transcripts per million) and a tissue specificity score of 1,392, indicating restricted expression . To validate expression patterns, use RNA-Seq combined with qRT-PCR for sensitive detection. Tissue microarrays or in situ hybridization can localize expression at the cellular level .

Q. What is the hypothesized role of DEFB107A in innate immunity?

As a beta-defensin, DEFB107A likely exhibits antimicrobial activity by disrupting microbial membranes via electrostatic interactions. Functional assays, such as minimum inhibitory concentration (MIC) tests against bacterial/fungal pathogens, can confirm this. For example, recombinant DEFB107A protein (expressed in E. coli systems) can be tested against Staphylococcus aureus or Candida albicans .

Advanced Research Questions

Q. How can researchers resolve contradictory data on DEFB107A’s expression in low-abundance tissues?

Discrepancies in expression data (e.g., RNA-Seq vs. proteomic detection) may arise from post-transcriptional regulation or antibody cross-reactivity. To address this:

  • Combine RNA-Seq with immunohistochemistry (IHC) using validated antibodies (e.g., pre-adsorption controls to exclude cross-reactivity with DEFB107B) .
  • Use single-cell RNA-Seq to identify rare cell populations expressing DEFB107A .

Q. What experimental strategies mitigate confounding effects from DEFB107A’s paralog, DEFB107B?

Paralogs often share functional redundancy, complicating gene-specific knockdowns. Solutions include:

  • CRISPR-Cas9 with guide RNAs targeting unique exons of DEFB107A.
  • siRNA pools with paralog-specific sequences, verified via Sanger sequencing .
  • Phenotypic rescue experiments using paralog-specific overexpression constructs .

Q. How does DEFB107A’s evolutionary conservation inform its functional significance?

Beta-defensins are conserved across primates, but DEFB107A’s absence in non-human primates (e.g., rhesus macaques) suggests lineage-specific adaptations. Comparative genomics can identify conserved regulatory elements (e.g., promoter regions) using tools like PhastCons. Functional assays in transgenic models (e.g., humanized mice) may reveal species-specific antimicrobial roles .

Q. What methodologies quantify DEFB107A’s functional redundancy with other beta-defensins?

Redundancy can be assessed via:

  • Co-expression networks (e.g., WGCNA) to identify DEFB107A-correlated genes in immune pathways .
  • Dual-knockout models (DEFB107A⁻/⁻; DEFB106A⁻/⁻) to test compensatory mechanisms in infection models .

Q. How can researchers characterize DEFB107A’s antimicrobial mechanisms at the structural level?

Nuclear magnetic resonance (NMR) or X-ray crystallography can resolve DEFB107A’s tertiary structure. Mutagenesis studies (e.g., altering cationic residues like arginine) can assess impact on microbial membrane binding .

Q. What statistical approaches address variability in DEFB107A expression data across studies?

Normalize RNA-Seq data using housekeeping genes (e.g., GAPDH) and apply batch-effect correction tools (e.g., ComBat). For low-expression genes like DEFB107A, use bootstrap resampling to estimate confidence intervals .

Methodological Considerations

  • Antibody Validation : Use peptides corresponding to DEFB107A’s unique regions (e.g., C-terminal) for antibody validation via Western blot blocking experiments .
  • In Situ Hybridization : Design probes against DEFB107A-specific exons to avoid cross-hybridization with DEFB107B .
  • Ethical Compliance : For human tissue studies, ensure informed consent and IRB approval, especially when analyzing reproductive tissues (e.g., epididymis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.